5-Bromo-2,3-bis(chlorométhyl)pyridine

Vue d'ensemble

Description

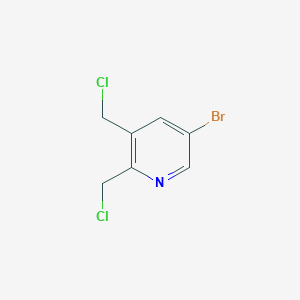

5-Bromo-2,3-bis(chloromethyl)pyridine is a heterocyclic organic compound with the molecular formula C₇H₆BrCl₂N. It is characterized by a pyridine ring substituted with bromine at the 5-position and two chloromethyl groups at the 2- and 3-positions. This compound is used primarily in research and development due to its unique chemical properties and reactivity .

Applications De Recherche Scientifique

5-Bromo-2,3-bis(chloromethyl)pyridine has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.

Medicine: Research into potential therapeutic agents often involves this compound as a precursor or intermediate.

Industry: It is used in the development of agrochemicals and materials science

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-bis(chloromethyl)pyridine typically involves the bromination of 2,3-bis(chloromethyl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring .

Industrial Production Methods

While specific industrial production methods for 5-Bromo-2,3-bis(chloromethyl)pyridine are not widely documented, the general approach involves large-scale bromination reactions. These reactions are conducted in industrial reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2,3-bis(chloromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the bromine or pyridine ring.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions typically occur under mild to moderate temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while Suzuki-Miyaura coupling results in biaryl compounds .

Mécanisme D'action

The mechanism of action of 5-Bromo-2,3-bis(chloromethyl)pyridine involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting enzyme activity or altering genetic material. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dichloropyridine: Lacks the bromine substitution, resulting in different reactivity and applications.

5-Bromo-2-chloromethylpyridine: Contains only one chloromethyl group, affecting its chemical behavior.

2,3-Bis(bromomethyl)pyridine: Substituted with bromine instead of chlorine, leading to variations in reactivity and use

Uniqueness

5-Bromo-2,3-bis(chloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and chloromethyl groups allows for diverse chemical transformations and applications in various fields .

Activité Biologique

5-Bromo-2,3-bis(chloromethyl)pyridine is a heterocyclic compound with notable biological activities. This compound, characterized by its unique molecular structure, has been the subject of various research studies aimed at exploring its potential applications in pharmaceuticals and agrochemicals. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Bromo-2,3-bis(chloromethyl)pyridine is C₇H₆BrCl₂N. The compound features a pyridine ring substituted with bromine at the 5-position and two chloromethyl groups at the 2- and 3-positions. This substitution pattern enhances its reactivity and potential interactions with biological targets, making it an interesting candidate for further study in medicinal chemistry and related fields.

The biological activity of 5-Bromo-2,3-bis(chloromethyl)pyridine is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Covalent Bond Formation : The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting enzyme activity or altering genetic material.

- Halogen Bonding : The presence of the bromine atom allows for halogen bonding, which can influence binding affinity and specificity towards biological receptors.

These interactions suggest that the compound may act as an enzyme inhibitor or a ligand for specific receptors.

Antimicrobial Properties

Research indicates that 5-Bromo-2,3-bis(chloromethyl)pyridine exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, particularly:

- Gram-positive bacteria : More sensitive to the compound's action.

- Gram-negative bacteria : Generally more resistant but still affected under certain conditions .

The compound's structural components contribute to its ability to disrupt essential metabolic pathways in microorganisms, making it a candidate for further pharmaceutical development.

Antifungal Activity

In addition to antibacterial properties, preliminary studies suggest that 5-Bromo-2,3-bis(chloromethyl)pyridine may also possess antifungal activity. This aspect is critical for developing new antifungal agents in response to increasing resistance among fungal pathogens.

Case Studies and Research Findings

Several studies have explored the biological activities of 5-Bromo-2,3-bis(chloromethyl)pyridine:

- Antimicrobial Activity Study : A study tested various derivatives of pyridine compounds against Escherichia coli and Bacillus cereus. Results indicated that compounds with similar structures to 5-Bromo-2,3-bis(chloromethyl)pyridine showed significant antibacterial effects, particularly against Gram-positive bacteria .

- Pharmacological Applications : Research has highlighted the use of this compound as a precursor in synthesizing more complex heterocyclic compounds with potential therapeutic applications. Its ability to act as an enzyme inhibitor has been particularly noted in studies focusing on drug development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Bromo-2,3-bis(chloromethyl)pyridine, a comparison with similar compounds is essential:

| Compound Name | Key Features | Similarity Index |

|---|---|---|

| 5-Bromo-2-(chloromethyl)pyridine | Similar structure but fewer chloromethyl groups | 1.00 |

| 5-Bromo-3-chloro-2-methylpyridine | Different position of bromine and methyl group | 0.84 |

| 2-(Chloromethyl)pyridine | Lacks bromine substitution; simpler structure | 0.79 |

| 5-Bromo-3-chloropicolinonitrile | Contains nitrile group; different functional profile | 0.75 |

The dual chloromethyl substituents and bromine atom enhance the reactivity of 5-Bromo-2,3-bis(chloromethyl)pyridine compared to these similar compounds.

Propriétés

IUPAC Name |

5-bromo-2,3-bis(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl2N/c8-6-1-5(2-9)7(3-10)11-4-6/h1,4H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJGQDBACOBINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCl)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597905 | |

| Record name | 5-Bromo-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155187-02-3 | |

| Record name | 5-Bromo-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.